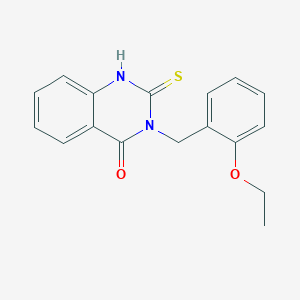![molecular formula C22H28N8O3S2 B10945192 N-(4-ethoxyphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B10945192.png)
N-(4-ethoxyphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-ETHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a triazole ring, and a hydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Synthesis of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile.
Coupling of the pyrazole and triazole rings: This can be done using a sulfanylacetyl intermediate.
Introduction of the ethoxyphenyl group: This step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate.
Final assembly: The final compound is obtained by coupling the intermediate with hydrazinecarbothioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be investigated for its potential as an anti-cancer or anti-inflammatory agent.
Biological Studies: The compound can be used to study enzyme inhibition or receptor binding.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-METHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE
- N~1~-(4-CHLOROPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H28N8O3S2 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-[[2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C22H28N8O3S2/c1-3-32-16-8-6-15(7-9-16)23-21(34)26-24-19(31)14-35-22-27-25-20(18-10-11-29(2)28-18)30(22)13-17-5-4-12-33-17/h6-11,17H,3-5,12-14H2,1-2H3,(H,24,31)(H2,23,26,34) |
Clé InChI |
BUUZHKXDYIIRLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=C(N2CC3CCCO3)C4=NN(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B10945110.png)
![3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945119.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide](/img/structure/B10945123.png)
![3-Amino-N~2~-(2-methoxydibenzo[B,D]furan-3-YL)-4-methyl-6-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10945138.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945147.png)
![2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945152.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945156.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10945163.png)
![[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10945166.png)
![1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone](/img/structure/B10945173.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945176.png)
![3-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945178.png)

![methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10945186.png)
